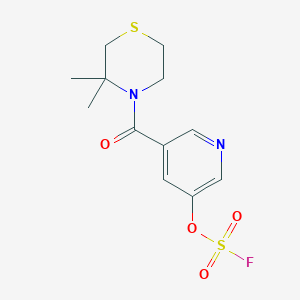

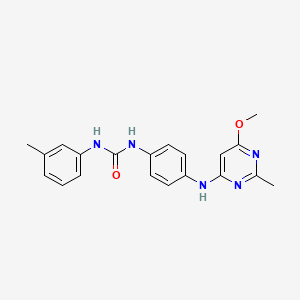

![molecular formula C12H10N4S B2881926 3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol CAS No. 1351620-57-9](/img/structure/B2881926.png)

3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazolo compounds are cyclic compounds with at least two different elements. They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

Two series of [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis

The structure of triazolo compounds is quite complex. On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist .Chemical Reactions Analysis

Triazolo compounds exhibit excellent calculated detonation performance . They are very sensitive but exhibit excellent calculated detonation performance .Physical And Chemical Properties Analysis

Triazolo compounds have remarkable measured density, excellent thermal stability, and very good calculated detonation performance . They outperform all current heat-resistant explosives .Applications De Recherche Scientifique

Anticancer Activity

The core structure of 1,2,4-triazolo[4,3-b]pyridazine derivatives has been studied for its potential anticancer properties. The ability to interact with various biological targets makes it a candidate for designing new anticancer agents. The presence of the thiol group in “3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol” could be exploited for creating compounds that can selectively bind to cancerous cells or interfere with cell proliferation pathways .

Antimicrobial Agents

Compounds with the 1,2,4-triazolo[4,3-b]pyridazine scaffold have shown promising antimicrobial activity. The thiol group in the compound can be modified to enhance its interaction with bacterial enzymes or proteins, leading to the development of new antimicrobial drugs that can combat resistant strains of bacteria .

Enzyme Inhibition

The triazolopyridazine derivatives are known to act as enzyme inhibitors. They can be designed to inhibit enzymes like carbonic anhydrase, cholinesterase, and others involved in various physiological processes. This inhibition can be beneficial in treating diseases like glaucoma, Alzheimer’s disease, and others where enzyme activity is dysregulated .

Antitubercular Agents

The structural motif of triazolopyridazine is also being explored for its antitubercular activity. Given the rise of drug-resistant tuberculosis, new compounds based on this scaffold could lead to effective treatments against various strains of Mycobacterium tuberculosis .

Analgesic and Anti-inflammatory Properties

Research has indicated that certain triazolopyridazine derivatives exhibit analgesic and anti-inflammatory effects. These compounds can be used to develop new pain relievers and anti-inflammatory medications, potentially with fewer side effects compared to current treatments .

Antioxidant Properties

The antioxidant potential of triazolopyridazine derivatives is another area of interest. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in many chronic diseases. Modifying the “3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol” molecule to enhance its antioxidant capacity could lead to the development of novel protective agents .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-methylphenyl)-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4S/c1-8-2-4-9(5-3-8)12-14-13-10-6-7-11(17)15-16(10)12/h2-7H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJICKZQTFDKDJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C3N2NC(=S)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

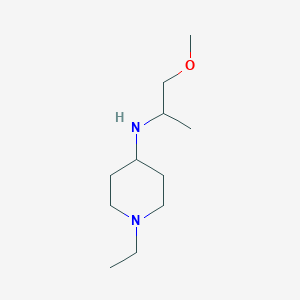

![3-[(3-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2881844.png)

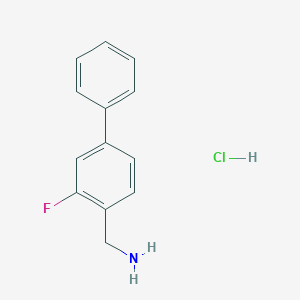

![N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2881845.png)

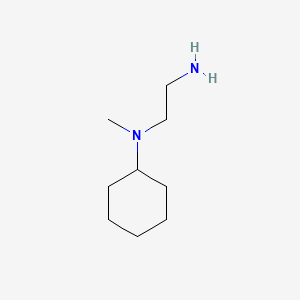

![(Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2881847.png)

![3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2881848.png)

![N-[1-(2,4-Dichlorophenyl)-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2881852.png)

![5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2881853.png)

![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2881854.png)

![2,6-Dichloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2881859.png)

![N-cyclopentyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2881863.png)